molecular formula C21H32O4 B044421 Benzyl 2-ethylhexyl adipate CAS No. 58394-64-2

Benzyl 2-ethylhexyl adipate

Cat. No.: B044421
CAS No.: 58394-64-2
M. Wt: 348.5 g/mol
InChI Key: OOUQSWGHJPCRLI-UHFFFAOYSA-N
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Description

Benzyl 2-ethylhexyl adipate is an organic compound that belongs to the class of adipate esters. It is synthesized from benzyl alcohol, 2-ethylhexanol, and adipic acid. This compound is primarily used as a plasticizer, which enhances the flexibility, durability, and longevity of plastic materials. It is also utilized in various industrial applications due to its excellent plasticizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethylhexyl adipate involves the esterification of adipic acid with benzyl alcohol and 2-ethylhexanol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with distillation columns to remove water and unreacted starting materials. The process involves the continuous feeding of adipic acid, benzyl alcohol, and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is maintained at elevated temperatures, and the product is purified through distillation and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-ethylhexyl adipate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid, benzyl alcohol, and 2-ethylhexanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of adipic acid and other oxidation products.

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed:

    Hydrolysis: Adipic acid, benzyl alcohol, and 2-ethylhexanol.

    Oxidation: Adipic acid and other oxidation products.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Benzyl 2-ethylhexyl adipate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins to enhance their flexibility and durability.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in medical devices and pharmaceutical formulations as a plasticizer and stabilizer.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Comparison with Similar Compounds

Benzyl 2-ethylhexyl adipate can be compared with other similar compounds, such as:

    Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different molecular structure.

    Diisononyl adipate: A plasticizer with a higher molecular weight and different alkyl chain structure, offering different plasticizing effects.

    Dibutyl adipate: A lower molecular weight adipate ester with different plasticizing properties.

Uniqueness: this compound is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which provide a balance of flexibility and durability in plasticized materials. Its ability to form stable complexes with drugs also makes it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

1-O-benzyl 6-O-(2-ethylhexyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-11-18(4-2)16-24-20(22)14-9-10-15-21(23)25-17-19-12-7-6-8-13-19/h6-8,12-13,18H,3-5,9-11,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUQSWGHJPCRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047528
Record name Benzyloctyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58394-64-2
Record name 1-(2-Ethylhexyl) 6-(phenylmethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58394-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloctyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1-(2-ethylhexyl) 6-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyloctyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-ethylhexyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZYLOCTYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36J18786W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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